Butyl 2-methylbutyrate

Descripción

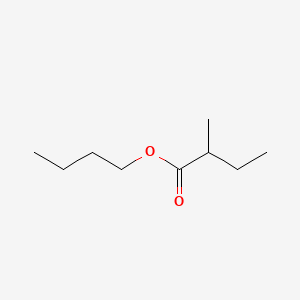

Structure

3D Structure

Propiedades

IUPAC Name |

butyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKQNSSMCDLVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047046 | |

| Record name | Butyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow lquid | |

| Record name | n-Butyl 2-methylbuytyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.856-0.866 | |

| Record name | n-Butyl 2-methylbuytyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15706-73-7 | |

| Record name | (±)-Butyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15706-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015706737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 2-METHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W313K2V7PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Butyl 2-methylbutyrate chemical properties and structure

An In-depth Technical Guide to Butyl 2-methylbutyrate: Chemical Properties, Structure, and Analysis

Introduction

This compound, also known by its IUPAC name butyl 2-methylbutanoate, is an organic compound classified as a fatty acid ester.[1] With the chemical formula C₉H₁₈O₂, this ester is a notable component in the flavor and fragrance industries, valued for its distinct fruity aroma.[2][3] It is a clear, colorless liquid at room temperature and is found naturally in a variety of fruits, including strawberries, apples, apricots, and melons.[2] Its synthetic form is widely used as a flavoring agent in food products and as a fragrance ingredient in cosmetics.[1][4] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and analytical characterization for researchers and professionals in chemistry and drug development.

Chemical Structure and Stereoisomerism

The molecular structure of this compound consists of a butyl group ester-linked to 2-methylbutanoic acid. A key structural feature is the presence of a chiral center at the second carbon of the 2-methylbutanoate moiety. This gives rise to two possible stereoisomers: (R)-butyl 2-methylbutanoate and (S)-butyl 2-methylbutanoate. Commercially available this compound is typically a racemic mixture of these two enantiomers.[5]

Key Identifiers:

-

IUPAC Name: butyl 2-methylbutanoate[1]

-

CAS Number: 15706-73-7[6]

-

InChI: 1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3[3][6]

Caption: 2D structure of this compound. The asterisk () denotes the chiral center.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application, handling, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 158.24 g/mol | [1][3][6] |

| Appearance | Clear colorless liquid | [2] |

| Odor | Fruity, sweet, tropical, with cocoa undertones | [2][3] |

| Boiling Point | 173-176 °C at 730 mmHg | [2][3] |

| Density | 0.863 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.409 | [2][3] |

| Flash Point | 60 °C (140 °F) - closed cup | [3] |

| FEMA Number | 3393 | [1][3] |

Synthesis: Fischer-Speier Esterification

The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-methylbutanoic acid with n-butanol. The reaction is reversible, and to drive the equilibrium toward the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation.[7]

Reaction Mechanism:

-

Protonation of Carbonyl: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 2-methylbutanoic acid, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, and the carbonyl double bond is reformed.

-

Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[7]

Caption: Workflow of the Fischer-Speier esterification for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-methylbutanoic acid

-

n-butanol (slight excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus or similar setup for water removal

-

Round-bottom flask, condenser, heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

-

Charging Reactants: To the round-bottom flask, add 2-methylbutanoic acid and a slight molar excess of n-butanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Continue reflux until no more water is collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude product by fractional distillation to obtain pure this compound.

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control in its applications. Gas chromatography is the predominant analytical technique employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile esters. The compound is separated from other components on a GC column and subsequently identified by its mass spectrum.

-

Column Selection: Both polar (e.g., Carbowax) and non-polar (e.g., DB-1, SE-54) capillary columns can be used. The choice of column affects the retention time and separation efficiency.[8][9]

-

Retention Index: The Kovats Retention Index (RI) is a standardized measure of retention time. On a non-polar SE-54 column, the RI for this compound is approximately 1048, while on a polar Carbowax column, it is around 1239.[8]

-

Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is characterized by key fragment ions. The most abundant ions typically observed are at m/z = 57, 103, and 85, which correspond to characteristic fragments of the molecule.[1]

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector, typically in split mode to avoid column overload.

-

GC Separation: Use a temperature program to separate the components. A typical program might start at 40°C, hold for a few minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature of 220°C.

-

MS Detection: As compounds elute from the column, they are ionized (typically by EI at 70 eV) and fragmented. The mass analyzer scans a mass range (e.g., m/z 40-300) to generate a mass spectrum for each eluting peak.

-

Identification: The compound is identified by comparing its retention time and mass spectrum to a reference standard or a spectral library, such as the NIST Mass Spectral Library.[10]

Applications, Safety, and Handling

Primary Applications

-

Flavoring Agent: this compound is recognized as a safe flavoring agent by regulatory bodies like the FDA and JECFA.[1] It is used to impart fruity, apple-like flavors to beverages, baked goods, and confectionery.

-

Fragrance Ingredient: In perfumery and cosmetics, it contributes a sweet, fruity note to various products.[3][4]

Safety and Handling

This compound is a flammable liquid and is considered toxic to aquatic life with long-lasting effects.[3][11]

-

Handling: Use personal protective equipment (PPE) such as safety goggles and gloves.[3][11] Work in a well-ventilated area and avoid breathing vapors.[11][12] Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[12]

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep containers tightly closed and upright to prevent leakage.[11][12]

-

First Aid: In case of inhalation, move the person to fresh air.[12] If skin contact occurs, wash off with soap and plenty of water.[11][12] For eye contact, flush with water. If swallowed, do not induce vomiting and seek medical attention.[12]

References

- Butyl 2-methyl butyrate | C9H18O2 | CID 61812.

- 2-Methylthis compound | C10H20O2 | CID 17129.

- Butyl 2-methylbutanoate. NIST Chemistry WebBook, SRD 69. [Link]

- Butyl 2-methylbutanoate - Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

- BUTYL 2-METHYL BUTYRATE. gsrs.

- butyl 2-methyl butyrate, 15706-73-7. The Good Scents Company. [Link]

- Butyl 2-methylbutanoate - Normal alkane RI, polar column, temperature ramp. NIST Chemistry WebBook, SRD 69. [Link]

- Butyl 2-methylbutanoate - Normal alkane RI, polar column, isothermal. NIST Chemistry WebBook, SRD 69. [Link]

- Butyl 2-methylbutanoate - Gas Chromatography. NIST Chemistry WebBook, SRD 69. [Link]

- 2-methyl butyl 2-methyl butyrate 2-methylbutyl 2-methylbutyr

- Butyrate analysis GC/MS.

Sources

- 1. Butyl 2-methyl butyrate | C9H18O2 | CID 61812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15706-73-7 [chemicalbook.com]

- 3. Butyl 2-methylbuttersäure ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. butyl 2-methyl butyrate, 15706-73-7 [thegoodscentscompany.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Butyl 2-methylbutanoate [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Butyl 2-methylbutanoate [webbook.nist.gov]

- 9. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]

- 10. Butyl 2-methylbutanoate [webbook.nist.gov]

- 11. aurochemicals.com [aurochemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

Butyl 2-methylbutyrate CAS number and IUPAC name

An In-depth Technical Guide to Butyl 2-Methylbutyrate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, an important ester in the flavor and fragrance industry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, applications, and safety protocols.

Chemical Identity and Core Descriptors

This compound is a fatty acid ester recognized for its distinct fruity aroma.[1][2] Its fundamental identifiers are crucial for accurate sourcing, handling, and regulatory compliance in a research and development setting.

-

Synonyms: this compound, n-Butyl 2-methyl butyrate, 2-Methylbutyric Acid Butyl Ester, Butanoic acid, 2-methyl-, butyl ester[3][4][5]

Physicochemical and Organoleptic Properties

The utility of this compound in various applications is a direct consequence of its specific physical and sensory characteristics. Understanding these properties is essential for its effective formulation and use. The compound is a clear, colorless liquid at standard conditions.[1]

| Property | Value | Source(s) |

| Boiling Point | 173-176 °C (at 730 mm Hg) | [1] |

| Density | 0.863 g/mL (at 25 °C) | [1] |

| Refractive Index | 1.4040 - 1.4110 (at 20 °C) | [1][7] |

| Flash Point | 60 °C (140 °F) - Closed Cup | [8] |

| Solubility | Insoluble in water | [7] |

| Aroma Profile | Fruity, sweet, with tropical and cocoa undertones.[1][7][8] | [1][7][8] |

| Taste Profile | Described as ethereal, fruity, tropical, and rummy with green and cocoa notes.[9] | [9] |

Synthesis: Fischer-Speier Esterification

The most common and industrially scalable method for producing this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves reacting 2-methylbutanoic acid with n-butanol. The choice of this method is based on its reliability and the relatively inexpensive starting materials. The reaction is reversible, and therefore, driving the equilibrium toward the product side is a critical aspect of the process design. This is typically achieved by using an excess of one reactant or, more effectively, by removing the water by-product as it forms.

Reaction Mechanism

The mechanism proceeds through a series of protonation and nucleophilic substitution steps, which is characteristic of Fischer esterifications.[10]

-

Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 2-methylbutanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

-

Elimination of Water: The newly formed -OH₂⁺ group departs as a water molecule.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.

Experimental Workflow Diagram

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Caption: Workflow for Synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol describes a laboratory-scale synthesis of this compound.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants: To the flask, add 2-methylbutanoic acid (1.0 mol), n-butanol (1.5 mol, 50% excess to shift equilibrium), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).

-

Reaction: Heat the mixture to a gentle reflux. The water/butanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is nearing completion. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and slowly add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Liquid-Liquid Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent. Purify the crude ester by fractional distillation under reduced pressure to obtain the final high-purity this compound. The reduced pressure is necessary to lower the boiling point and prevent decomposition.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as GC-MS, ¹H NMR, and FT-IR spectroscopy.

Industrial and Research Applications

This compound's primary value lies in its potent and pleasant aroma, making it a key ingredient in several industries.

-

Flavor and Fragrance Industry: It is widely used as a flavoring agent in food products and as a fragrance component in perfumes, soaps, and detergents.[1][11] Its fruity and sweet notes are blended to create vibrant and complex aroma profiles.[11] The U.S. FDA recognizes it as a GRAS (Generally Recognized as Safe) substance for use as a flavoring agent.[2]

-

Natural Occurrence: The compound has been identified as a volatile component in various fruits, including strawberries, apples, apricots, bananas, and cherries, contributing to their natural aroma.[1] This natural presence validates its use in creating authentic fruit flavors.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical's integrity.

-

GHS Hazard Classification: this compound is classified as a Flammable Liquid (Category 3) and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[6][8]

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE):

-

Storage Conditions:

References

- Butyl 2-methylbutyr

- Butyl 2-methylbutano

- BUTYL-2-METHYL BUTYRATE, N

- Butyl 2-methylbutano

- This compound | 15706-73-7. (n.d.). Chemical Bull Pvt. Ltd..

- This compound - Safety D

- Butyl 2-methyl butyrate | C9H18O2 | CID 61812. (n.d.). PubChem.

- Butyl 2-methylbutyr

- This compound | CAS 15706-73-7. (n.d.). Santa Cruz Biotechnology.

- BUTYL 2-METHYLBUTYR

- butyl 2-methyl butyrate, 15706-73-7. (n.d.). The Good Scents Company.

- An In-depth Technical Guide to the Synthesis of Butyl Butyr

Sources

- 1. This compound | 15706-73-7 [chemicalbook.com]

- 2. Butyl 2-methyl butyrate | C9H18O2 | CID 61812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyl 2-methylbutanoate [webbook.nist.gov]

- 4. Butyl 2-methylbutanoate [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. This compound [ventos.com]

- 8. 2-甲基丁酸丁酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. butyl 2-methyl butyrate, 15706-73-7 [thegoodscentscompany.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 15706-73-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. chemicalbook.com [chemicalbook.com]

Natural occurrence of Butyl 2-methylbutyrate in fruits

An In-depth Technical Guide to the Natural Occurrence of Butyl 2-methylbutyrate in Fruits

Introduction

This compound (FEMA number 3393), a fatty acid ester with the chemical formula C₉H₁₈O₂, is a volatile organic compound that plays a pivotal role in the characteristic aroma of numerous fruits.[1][2] Its scent is often described as fruity, apple-like, and sweet, making it a significant contributor to the sensory experience of fruit consumption. For researchers in food science, flavor chemistry, and natural product development, a thorough understanding of this compound's distribution, biosynthesis, and analytical characterization is essential. This technical guide provides a comprehensive overview of this compound in its natural fruit matrix, from its biochemical origins to its quantification in the laboratory.

Natural Distribution in Fruits

This compound is a naturally occurring ester found in a variety of fruits, where it contributes to their distinctive flavor profiles.[3][4] Its presence has been confirmed in fruits such as apples, apricots, bananas, cherries, melons, and plums.[1][3] The concentration of this and other volatile esters is highly dependent on factors including fruit variety, stage of ripeness, and post-harvest storage conditions. For instance, studies on different apple cultivars have shown significant variation in the profiles of volatile compounds, including esters like this compound.[5][6][7]

Table 1: Documented Occurrence of this compound in Various Fruits

| Fruit | Scientific Name | References |

| Apple | Malus domestica | [5][6] |

| Apricot | Prunus armeniaca | [1] |

| Banana | Musa spp. | [3] |

| Sweet Cherry | Prunus avium | [3] |

| Melon | Cucumis melo | [3] |

| Plum | Prunus domestica | [3] |

Note: Quantitative data for this compound is often presented within broader volatile profile analyses and can vary significantly. The references provided confirm its identification in the specified fruits.

Biochemical Synthesis in Planta

The formation of this compound in fruits is an enzymatic process, primarily occurring during the ripening stages. The synthesis is the result of an esterification reaction between an alcohol (butanol) and an acyl-coenzyme A (acyl-CoA) molecule (2-methylbutyryl-CoA), catalyzed by a specific class of enzymes.

Pillar 1: Precursor Biosynthesis

-

2-Methylbutyryl-CoA (Acyl Donor): The branched-chain acyl-CoA, 2-methylbutyryl-CoA, is derived from the catabolism of the essential amino acid L-isoleucine. This pathway is a well-established route for the formation of various branched-chain esters that are crucial to the aroma of fruits like apples.[8][[“]]

-

Butanol (Alcohol Acceptor): The straight-chain alcohol, n-butanol, is primarily synthesized via the lipoxygenase (LOX) pathway.[10][11][12] This pathway begins with the oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids, which are released from cell membranes during ripening. The resulting hydroperoxides are cleaved by hydroperoxide lyase (HPL) to form aldehydes, which are subsequently reduced to their corresponding alcohols (e.g., butanol) by alcohol dehydrogenase (ADH).[13][14]

Pillar 2: The Esterification Step

The final and critical step in the biosynthesis is the condensation of the alcohol and the acyl-CoA. This reaction is catalyzed by Alcohol Acyltransferases (AATs) .[15][16] AATs are a diverse family of enzymes capable of utilizing a wide range of alcohol and acyl-CoA substrates.[17] The specific AAT enzymes present in a fruit, their expression levels during ripening, and their substrate affinities for butanol and 2-methylbutyryl-CoA are the determining factors in the production rate and final concentration of this compound.[13][16] Silencing of AAT genes in fruits like apples has been shown to drastically reduce the emission of key esters, confirming their central role in aroma formation.[13]

Caption: Fig 1: Biosynthetic Pathway of this compound in Fruits.

Analytical Workflow for Isolation and Quantification

The accurate identification and quantification of this compound from a complex fruit matrix require a robust analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, offering both high-resolution separation and definitive compound identification.[18][19] Headspace Solid-Phase Microextraction (HS-SPME) has become the preferred method for sample preparation due to its speed, sensitivity, and solvent-free nature.[20][21][22][23]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the analysis of this compound. The inclusion of an internal standard is critical for ensuring trustworthiness, as it corrects for variations in extraction efficiency and injection volume, thereby ensuring accurate quantification.

Part 1: Sample Preparation and Extraction (HS-SPME)

-

Homogenization: Prepare a representative sample by homogenizing 20-50g of fresh fruit pulp in a blender. To minimize enzymatic activity that could alter the volatile profile, this step should be performed quickly and at a low temperature (e.g., on an ice bath).

-

Sample Aliquoting: Immediately transfer a precise amount (e.g., 5.0 g) of the fruit homogenate into a 20 mL glass headspace vial.

-

Matrix Modification (Optional but Recommended): Add a saturated solution of sodium chloride (e.g., 1 g NaCl in 2 mL of deionized water) to the vial. This increases the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace by reducing their solubility in the aqueous phase (the "salting-out" effect).

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS) to the vial. The IS should be a compound not naturally present in the fruit and with similar chemical properties to the analyte. A common choice is ethyl heptanoate or 2-octanol. This step is crucial for accurate quantification.

-

Equilibration: Seal the vial tightly with a PTFE/silicone septum cap. Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C) for a defined period (e.g., 10-15 minutes) with agitation.[24] This allows the volatile compounds to partition from the sample matrix into the headspace, reaching a state of equilibrium.

-

SPME Fiber Exposure: Introduce the SPME fiber (e.g., a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber) into the headspace of the vial, ensuring it does not touch the sample.[24] Keep the fiber exposed for a predetermined time (e.g., 30 minutes) at the same temperature and agitation to allow for the adsorption of volatiles.[24]

Part 2: GC-MS Analysis

-

Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port of the gas chromatograph (e.g., set at 250°C).[24] The high temperature desorbs the trapped analytes from the fiber onto the GC column. A desorption time of 5 minutes in splitless mode is typical to ensure complete transfer of the analytes.[24]

-

Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[24] A typical oven temperature program starts at 40°C for 2 minutes, then ramps up to a final temperature (e.g., 240°C) at a rate of 5-10°C/min. Helium is used as the carrier gas at a constant flow rate.[24]

-

Mass Spectrometric Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass-to-charge (m/z) range of 35-350 amu.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic reference standard. Confirmation is also achieved by matching the obtained mass spectrum against a spectral library (e.g., NIST/Wiley).

-

Quantification: The concentration of this compound is calculated by comparing its peak area to the peak area of the internal standard, using a previously established calibration curve.

Caption: Fig 2: Analytical Workflow for this compound Quantification.

Conclusion

This compound is a vital component of the aroma profile in many commercially and nutritionally important fruits. Its presence is the result of a complex and tightly regulated biosynthetic pathway that is intrinsically linked to the fruit's ripening process. Understanding this pathway, from the generation of precursors via amino acid catabolism and the LOX pathway to the final AAT-catalyzed esterification, provides valuable insights for crop breeding and flavor science. Furthermore, the application of robust analytical techniques, particularly HS-SPME-GC-MS, allows for the precise and accurate quantification of this compound. This knowledge is not only fundamental to food science but also provides a framework for the discovery and development of natural compounds for various applications.

References

- Journal of Agricultural and Food Chemistry. (n.d.). Screening of Tropical Fruit Volatile Compounds Using Solid-Phase Microextraction (SPME) Fibers and Internally Cooled SPME Fiber. ACS Publications.

- AZoLifeSciences. (2023, May 17). Using GC-MS to Analyze the Flavors in Fruit.

- American Institute of Physics. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices.

- ResearchGate. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices.

- MDPI. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops.

- National Institutes of Health. (n.d.). Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O. PMC.

- PubMed. (1996). Solid phase microextraction for quantitative headspace sampling of apple volatiles.

- ResearchGate. (n.d.). Esterification reactions mediated by alcohol acyltransferases (AATs) and lipases to yield BB.

- Springer Nature Experiments. (n.d.). Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

- ACS Publications. (n.d.). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apple.

- PubChem. (n.d.). Butyl 2-methyl butyrate.

- National Institutes of Health. (n.d.). Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit. PMC.

- Frontiers. (n.d.). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit.

- PubMed. (n.d.). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor.

- ResearchGate. (n.d.). LOX‐HPL pathway for volatile C6‐compounds derived from unsaturated....

- Consensus. (1996, October 17). Biosynthesis of 2-methylbutyl, 2-methyl-2-butenyl, and 2-methylbutanoate esters in Red Delicious and Granny Smith apples using deuterium-labeled substrates.

- National Institutes of Health. (2024, May 28). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. PMC.

- The Good Scents Company. (n.d.). butyl 2-methyl butyrate, 15706-73-7.

- ResearchGate. (2025, August 7). The lipoxygenase metabolic pathway in plants: Potential for industrial production of natural green leaf volatiles.

- ResearchGate. (n.d.). Lipoxygenase pathway with C-13 specific LOX and HPL.

- National Institutes of Health. (2022, August 12). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. PMC.

- MDPI. (2022, February 25). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years.

- National Institutes of Health. (2024, December 16). Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS.

- National Institutes of Health. (2021, May 11). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. PMC PubMed Central.

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Institutes of Health. (2024, June 18). Microbial cell factory for butyl butyrate production: Knowledges and perspectives. PMC.

Sources

- 1. Butyl 2-methyl butyrate | C9H18O2 | CID 61812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. butyl 2-methyl butyrate, 15706-73-7 [thegoodscentscompany.com]

- 4. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. azolifesciences.com [azolifesciences.com]

- 19. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops | MDPI [mdpi.com]

- 22. Solid phase microextraction for quantitative headspace sampling of apple volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 24. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Butyl 2-methylbutyrate

This guide provides a comprehensive overview of the key physical properties of Butyl 2-methylbutyrate, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental determination of these crucial parameters.

Introduction to this compound

This compound (CAS No. 15706-73-7) is a fatty acid ester with the molecular formula C9H18O2.[1][2][3][4][5] It is recognized for its characteristic fruity aroma and is utilized as a flavoring and fragrance agent.[1][6] A thorough understanding of its physical properties is paramount for its application in various scientific and industrial fields, including quality control, process design, and formulation development. This guide will delve into its boiling point and density, providing both established values and the methodologies for their empirical verification.

Core Physical Properties

The physical characteristics of a compound are fundamental to its behavior in different environments and applications. For this compound, boiling point and density are critical for purification processes like distillation and for formulation calculations.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point exhibits slight variations across different sources, which can be attributed to differences in experimental pressure.

Reported values range from 173 to 179 °C at or near standard atmospheric pressure (760 mmHg).[1][2][6][7] For instance, a boiling point of 179.0 °C at 760.00 mm Hg is cited, while other sources provide a range of 173-176 °C at 730 mmHg.[1][2]

Density

Density is a measure of mass per unit volume and is a fundamental property for liquid handling, dosage calculations, and fluid dynamics modeling. The density of this compound is consistently reported to be approximately 0.863 g/mL at a standard temperature of 25 °C.[2][5][7]

Data Summary

For ease of reference, the key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 179 °C | 760 mmHg | [1][6] |

| 173-176 °C | 730 mmHg | [2][7] | |

| Density | 0.863 g/mL | 25 °C | [2][5][7] |

| Molecular Formula | C9H18O2 | [1][2][3][4][5] | |

| Molecular Weight | 158.24 g/mol | [1][2][3][7] | |

| CAS Number | 15706-73-7 | [1][2][3][4][5][7] |

Experimental Determination Protocols

To ensure the scientific integrity of experimental work, the following detailed protocols for determining the boiling point and density of a liquid ester like this compound are provided. These methods are designed to be self-validating through careful execution and adherence to established principles.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This micro-scale method is advantageous as it requires a minimal amount of sample. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or a Durham tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the sample, with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or a wire. The bottom of the tube should be level with the thermometer bulb.

-

Heating: Suspend the thermometer and sample tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling ceases and the liquid is drawn back into the capillary tube is the boiling point. Record the temperature at this exact moment.

-

Validation: Repeat the measurement at least two more times to ensure reproducibility. The recorded boiling points should be within a narrow range.

Protocol 2: Density Determination using a Pycnometer

A pycnometer is a flask with a specific volume that allows for the precise measurement of a liquid's density.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL or 25 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

-

Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for at least 20 minutes.

-

Mass of Pycnometer with Sample: After equilibration, carefully wipe the outside of the pycnometer dry and weigh it. Record the mass (m2).

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water and repeat steps 3-5 to determine the mass of the pycnometer filled with water at the same temperature (m3).

-

Calculation:

-

Mass of the sample (msample) = m2 - m1

-

Mass of the water (mwater) = m3 - m1

-

Density of water at 25.0 °C (ρwater) is a known value (approximately 0.99704 g/mL).

-

Volume of the pycnometer (V) = mwater / ρwater

-

Density of the sample (ρsample) = msample / V

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- PubChem. (n.d.). Butyl 2-methyl butyrate. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). butyl 2-methyl butyrate.

- NIST. (n.d.). Butyl 2-methylbutanoate. National Institute of Standards and Technology.

- PubChem. (n.d.). 2-Methylthis compound. National Center for Biotechnology Information.

Sources

- 1. Butyl 2-methyl butyrate | C9H18O2 | CID 61812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15706-73-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Butyl 2-methylbutanoate [webbook.nist.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. butyl 2-methyl butyrate, 15706-73-7 [thegoodscentscompany.com]

- 7. 2-甲基丁酸丁酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Safety & Handling Guide for Butyl 2-methylbutyrate for Research Professionals

Introduction: Butyl 2-methylbutyrate (CAS No. 15706-73-7) is an ester widely utilized in the flavor and fragrance industries for its characteristic fruity and green aroma profile, reminiscent of apple, cocoa, and tropical fruits.[1][2] In research and development, particularly in fields like food science, perfumery, and chemical synthesis, its use is common. While it is not considered a substance with high acute toxicity to humans, its specific physicochemical properties, namely its flammability and environmental hazards, necessitate a robust and informed approach to its handling and storage.[3][4]

This guide provides an in-depth technical overview of the safety protocols and handling precautions for this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding beyond a standard Safety Data Sheet (SDS). Our focus is on the causality behind safety measures, ensuring that laboratory personnel can implement self-validating safety systems based on a thorough understanding of the material's properties.

Section 1: Chemical & Physical Identity

A foundational understanding of a substance's properties is the first step in a risk-based safety assessment. These characteristics directly influence its behavior under various laboratory conditions and inform the necessary control measures.

| Property | Value | Source |

| CAS Number | 15706-73-7 | [1][3][5] |

| Molecular Formula | C₉H₁₈O₂ | [3][5] |

| Molecular Weight | 158.24 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Green, fruity, with cocoa and peach undertones | [1][2] |

| Boiling Point | 173 - 179 °C @ 760 mmHg | [1][3][6] |

| Flash Point | ~58 - 60 °C (136 - 140 °F) (Closed Cup) | [2][6][7] |

| Density | ~0.856 - 0.863 g/mL at 25 °C | [1][2][6] |

| Solubility | Insoluble in water; soluble in most organic solvents | [8][9] |

| Vapor Pressure | Vapors can accumulate, especially in low areas | [5][10] |

Section 2: GHS Hazard Profile & Risk Analysis

This compound is classified under the Globally Harmonized System (GHS) with specific physical and environmental hazards that are critical for laboratory personnel to understand. The primary risks are not related to acute human toxicity but to its flammability and ecotoxicity.[3]

| Hazard Class | GHS Classification | Hazard Statement | Implication & Rationale |

| Physical Hazard | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | The flash point of ~60°C indicates that the substance can release enough vapor to form an ignitable mixture with air at or above this temperature.[3][4][5][7] This necessitates strict control of ignition sources and proper storage. |

| Environmental Hazard | Hazardous to the aquatic environment, long-term hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects | This classification underscores the importance of preventing any release into drains, waterways, or the environment.[4][5][7][11] Proper disposal of waste and spill containment are mandatory. |

| Health Hazard | Not Classified | None | Multiple authoritative sources and aggregated GHS data indicate the substance does not meet the criteria for classification as a significant health hazard.[3][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) found no safety concern at current intake levels for its use as a flavoring agent.[3] However, as with any chemical, unnecessary exposure should be avoided. |

Section 3: The Hierarchy of Controls: A Proactive Safety Protocol

Effective laboratory safety moves beyond simply using Personal Protective Equipment (PPE). A proactive approach involves implementing the hierarchy of controls, a system that prioritizes more effective and reliable methods for risk reduction. The application of this hierarchy to this compound provides a self-validating framework for its safe use.

Caption: Hierarchy of Controls applied to this compound.

-

Elimination/Substitution: While difficult in research where the compound is the subject of study, always question if a less flammable or non-ecotoxic alternative could serve the experimental purpose.

-

Engineering Controls: This is the most critical layer for this compound. The primary engineering control is the mandatory use of a certified chemical fume hood to manage flammable vapors and prevent inhalation.[5][10] For larger quantities, using intrinsically safe or explosion-proof electrical equipment is necessary to mitigate ignition risk.[5][12]

-

Administrative Controls: These are the procedural safeguards. Develop and strictly follow Standard Operating Procedures (SOPs) for handling and storage. Ensure containers are clearly labeled with GHS pictograms.[5] Restrict access to storage areas and mandate safety training for all users.

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection. It does not remove the hazard but protects the user from exposure. Its use is non-negotiable but should not be relied upon as the primary safety measure.

Section 4: Standard Operating Procedures (SOPs) for Handling & Storage

Safe Handling Protocol

This protocol is designed to mitigate the risks of ignition and environmental release.

-

Pre-Handling Assessment: Before starting work, confirm the chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest fire extinguisher (Type B: for flammable liquids), safety shower, and eyewash station.

-

Donning PPE: Wear appropriate PPE, including safety glasses with side-shields (or goggles), a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber).[5][10][13]

-

Grounding and Bonding: When transferring quantities greater than 500 mL, ground and bond the dispensing and receiving containers to prevent the buildup of static electricity, which can serve as an ignition source.[5][6][12]

-

Dispensing: Conduct all transfers and manipulations within the chemical fume hood. Use only non-sparking tools for opening or handling containers.[5] Avoid inhaling vapors or mists.[5][6]

-

Heating: If heating is required, use intrinsically safe equipment such as heating mantles or oil baths. Never use an open flame.

-

Post-Handling: Tightly close the container immediately after use. Clean any minor drips in the fume hood with an absorbent, non-combustible material. Dispose of contaminated materials as hazardous waste.

Storage Protocol

Proper storage is essential to prevent fire and accidental release.

-

Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[5][6][10] This area must be away from heat, sparks, open flames, and strong oxidizing agents.[5][12]

-

Container: Keep the substance in its original, tightly sealed container.[5][6] If a new container is used, ensure it is appropriate for flammable liquids and is clearly labeled.

-

Segregation: Do not store with incompatible materials, particularly strong oxidizing agents, which could cause a vigorous exothermic reaction.[8]

-

Inventory Management: Maintain a minimal working quantity in the laboratory. Opened containers must be carefully resealed and stored upright to prevent leakage.[5][6]

Section 5: Emergency Response & First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before handling the substance.

Accidental Release (Spill) Protocol

The primary goals are to control the ignition risk and prevent environmental contamination.

Caption: Workflow for responding to a this compound spill.

-

Personal Protection: Wear full PPE, including respiratory protection if vapors are significant.[5][10]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[5][10]

-

Containment: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[10]

-

Cleanup: Once absorbed, collect the material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[5]

Fire Response Protocol

-

Evacuation: If a fire occurs, activate the fire alarm and evacuate the area immediately.

-

Extinguishing: For a very small, incipient fire, trained personnel may use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[5] Do not use a direct water jet, as it can spread the flammable liquid.[10]

-

Container Cooling: Use a water spray to cool unopened containers exposed to the fire to prevent pressure buildup and rupture.[4][5]

-

Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

First Aid Protocol

Always show the Safety Data Sheet to attending medical personnel.[5][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a physician if irritation develops.[5][10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[5][10]

Section 6: Toxicological Profile & Exposure Considerations

The available toxicological data for this compound is limited.[6][10] No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[5][6] The primary route of exposure in a laboratory setting would be inhalation of vapors or accidental skin contact. While not classified as a skin or eye irritant under GHS, direct contact should always be avoided as a matter of good laboratory practice. The lack of comprehensive toxicological data reinforces the importance of adhering to the hierarchy of controls to minimize any potential for exposure.

Conclusion

The safe handling of this compound in a research environment is contingent on a clear understanding of its primary hazards: flammability and environmental toxicity. By implementing a control strategy that prioritizes engineering controls (fume hoods) and robust administrative procedures (SOPs), researchers can effectively mitigate these risks. Personal Protective Equipment serves as an essential final safeguard. A culture of preparedness, including knowledge of emergency and first aid procedures, ensures that any incidents can be managed safely and effectively, protecting both laboratory personnel and the environment.

References

- Butyl 2-methyl butyrate | C9H18O2 | CID 61812.

- 2-Methylthis compound | C10H20O2 | CID 17129.

- Chemical Properties of Butyl 2-methylbutano

- butyl 2-methyl butyrate, 15706-73-7. The Good Scents Company. [Link]

Sources

- 1. This compound | 15706-73-7 [chemicalbook.com]

- 2. This compound [ventos.com]

- 3. Butyl 2-methyl butyrate | C9H18O2 | CID 61812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 2-甲基丁酸丁酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. BUTYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. aurochemicals.com [aurochemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Methylthis compound | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. aurochemicals.com [aurochemicals.com]

Spectroscopic data of Butyl 2-methylbutyrate (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for Butyl 2-methylbutyrate (C₉H₁₈O₂), a significant ester in the flavor and fragrance industry.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

Introduction: The Molecular Profile of this compound

This compound, systematically known as butyl 2-methylbutanoate, is a fatty acid ester recognized for its characteristic fruity aroma.[1] Its molecular structure and purity are critical for its application, necessitating precise analytical characterization. Spectroscopic techniques are paramount in providing a detailed molecular fingerprint, confirming identity, and ensuring quality. This guide delves into the core spectroscopic methodologies used to elucidate the structure of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube. For ¹H NMR, a sufficient number of scans are acquired to achieve a high signal-to-noise ratio. For ¹³C NMR, a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet (t) | 2H | a |

| ~2.30 | Sextet | 1H | e |

| ~1.60 | Multiplet | 2H | b |

| ~1.55 | Multiplet | 2H | f |

| ~1.40 | Sextet | 2H | c |

| ~1.15 | Doublet (d) | 3H | h |

| ~0.92 | Triplet (t) | 3H | d |

| ~0.88 | Triplet (t) | 3H | g |

Structure with Proton Assignments:

Caption: ¹H NMR assignments for this compound.

Interpretation:

-

The triplet at approximately 4.05 ppm corresponds to the two protons (a) on the carbon adjacent to the ester oxygen, deshielded by the electronegative oxygen atom.

-

The sextet around 2.30 ppm is assigned to the single proton (e) at the chiral center, split by the neighboring methyl and methylene groups.

-

The multiplets and sextets between 1.40 and 1.60 ppm represent the methylene protons (b, c, and f) of the butyl and methylbutyrate chains.

-

The doublet at roughly 1.15 ppm is characteristic of the methyl group (h) attached to the chiral carbon.

-

The two triplets at the upfield region (~0.92 and ~0.88 ppm) are assigned to the terminal methyl groups (d and g) of the butyl and ethyl moieties, respectively.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~176.5 | C=O |

| ~64.2 | a |

| ~41.2 | e |

| ~30.7 | b |

| ~26.8 | f |

| ~19.2 | c |

| ~16.5 | h |

| ~13.7 | d |

| ~11.5 | g |

Structure with Carbon Assignments:

Caption: ¹³C NMR assignments for this compound.

Interpretation:

-

The most downfield signal at approximately 176.5 ppm is characteristic of the carbonyl carbon of the ester group.[3]

-

The signal around 64.2 ppm corresponds to the carbon (a) bonded to the ester oxygen.

-

The remaining signals in the aliphatic region (11-42 ppm) are assigned to the other carbon atoms of the butyl and methylbutyrate chains, consistent with their expected chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the aliphatic C-H bonds.

Experimental Protocol: ATR-IR Data Acquisition

For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond). A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000 to 400 cm⁻¹.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong, sharp absorption band at approximately 1735 cm⁻¹ is the most prominent feature and is indicative of the carbonyl (C=O) stretching vibration of the ester functional group.[4]

-

The strong absorption band around 1170 cm⁻¹ is attributed to the C-O stretching vibration of the ester linkage.

-

The strong bands in the 2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.

Experimental Protocol: GC-MS Data Acquisition

This compound is introduced into the mass spectrometer via a gas chromatograph, which separates it from any impurities. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 103 | High | [CH₃CH₂CH(CH₃)CO]⁺ |

| 85 | Moderate | [CH₃CH₂CH(CH₃)]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Fragmentation Pathway:

Caption: Primary fragmentation pathways of this compound in EI-MS.

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 158, confirming the molecular weight of the compound.[5]

-

The base peak at m/z 57 corresponds to the stable butyl cation ([C₄H₉]⁺), formed by cleavage of the ester bond.[1]

-

A prominent peak at m/z 103 is due to the formation of the acylium ion [CH₃CH₂CH(CH₃)CO]⁺.[1]

-

The ion at m/z 85 results from the loss of a carbonyl group (CO) from the acylium ion.

-

Other significant fragments at m/z 41 and 29 are characteristic of further fragmentation of the alkyl chains.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a comprehensive and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester functional group, and the mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns. These datasets, when analyzed in concert, offer a robust and self-validating system for the identification and quality assessment of this compound in research and industrial applications.

References

- National Center for Biotechnology Information. (n.d.). Butyl 2-methyl butyrate. PubChem.

- National Institute of Standards and Technology. (n.d.). Butyl 2-methylbutanoate. NIST Chemistry WebBook.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Butyl 2-Methylbutyrate

This guide provides a comprehensive technical overview of the solubility of butyl 2-methylbutyrate, a key fragrance and flavoring agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a detailed experimental protocol for its determination, and discusses its behavior in various solvent systems.

Introduction: Understanding this compound

This compound (C₉H₁₈O₂) is an ester recognized for its fruity aroma, reminiscent of apples and pineapples.[1] Beyond its use in the food and fragrance industries, understanding its solubility is critical for a range of applications, including formulation development, reaction chemistry, and extraction processes. The molecular structure of an ester, characterized by a carbonyl group double-bonded to one oxygen atom and single-bonded to another, dictates its interactions with different solvents.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 173-176 °C at 730 mmHg | [1] |

| Density | 0.863 g/mL at 25 °C | [1] |

| Water Solubility | 117.8 mg/L at 25 °C | [3] |

The Theoretical Framework of Solubility: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given solvent is a function of its polarity and the types of intermolecular interactions it can form.

As an ester, this compound possesses a moderate polarity due to the presence of the carbonyl (C=O) and ether (-O-) functional groups. However, the nonpolar character of its butyl and methylbutyl alkyl chains also significantly influences its overall polarity.

-

Polar Solvents: These solvents, such as water and ethanol, have significant partial positive and negative charges. While esters can accept hydrogen bonds from protic solvents via the lone pairs on their oxygen atoms, their inability to donate hydrogen bonds and the presence of nonpolar alkyl groups limit their solubility in highly polar solvents like water. This is reflected in the low water solubility of this compound (117.8 mg/L at 25 °C).[3] Alcohols, being less polar than water, are generally better solvents for esters.

-

Nonpolar Solvents: Solvents like hexane and toluene lack significant partial charges and primarily interact through weaker London dispersion forces. The alkyl chains of this compound allow for favorable interactions with these nonpolar solvents, leading to good solubility.

-

Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate have dipole moments but lack O-H or N-H bonds for hydrogen bonding. These solvents can effectively solvate this compound through dipole-dipole interactions.

The interplay of these factors determines the extent to which this compound will dissolve in a particular solvent. A visual representation of these interactions is provided in the diagram below.

Caption: Intermolecular interactions governing the solubility of this compound.

Quantitative Solubility Profile

Qualitative Solubility of this compound:

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol | Low in water, Soluble in alcohols |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble |

| Aprotic Polar | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Soluble |

For precise quantitative measurements, experimental determination is necessary. The authoritative source for critically evaluated solubility data is the IUPAC-NIST Solubility Data Series. Specifically, the volume covering C7 to C9 esters would be the most relevant reference for this compound.[4][5]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6] This method involves allowing a super-saturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured. The following is a detailed protocol for this procedure.

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Experimental Workflow:

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a clean, dry glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solute has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a period to let the excess, undissolved this compound settle.

-

To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Be cautious not to disturb the settled excess solute.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the supernatant into a clean vial. This step removes any remaining microscopic solid particles.

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent for analysis. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the diluted samples of the saturated solution using a validated analytical method such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

The resulting concentration is the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

The solubility should be reported in appropriate units, such as g/L, mg/mL, or mol/L.

-

Trustworthiness and Self-Validation:

The reliability of this protocol is ensured by several key factors:

-